Subtype Selectivity: Rimtuzalcap Activates KCa2.2 Exclusively, Whereas NS309 Activates Both KCa2.2 and KCa3.1
Rimtuzalcap demonstrates exclusive activation of KCa2.2 channels with no detectable activity at KCa3.1, whereas NS309, a widely used research tool compound, activates both KCa2.2 and KCa3.1 channels with comparable potency [1]. This selectivity profile is mechanistically grounded in structural differences: rimtuzalcap requires an induced-fit conformational change in KCa2.2 that is sterically hindered in KCa3.1 due to closer apposition of calmodulin N-lobes and constraints imposed by KCa3.1's HC helices [1]. In contrast, NS309 binds to pre-existing, accessible pockets in both channel subtypes [1]. The exclusive KCa2.2 activation of rimtuzalcap was confirmed via cryo-electron microscopy structures of ligand-bound channels (PDB: 9O93 for KCa2.2-rimtuzalcap; PDB: 9Y5Q for KCa3.1_R355K mutant) and validated by electrophysiological recordings [1].
| Evidence Dimension | Subtype activation profile (KCa2.2 vs. KCa3.1) |
|---|---|
| Target Compound Data | Rimtuzalcap: Activates KCa2.2; No activation of wild-type KCa3.1 |
| Comparator Or Baseline | NS309: Activates both KCa2.2 and KCa3.1 (EC50 ~30 nM for KCa2.2, ~10 nM for KCa3.1) |
| Quantified Difference | Qualitative selectivity difference (rimtuzalcap = exclusive KCa2.2; NS309 = non-selective dual activation) |
| Conditions | Cryo-EM structural determination and electrophysiological recordings of human KCa2.2 and KCa3.1 channels expressed in HEK293 cells |
Why This Matters
Exclusive KCa2.2 activation without off-target KCa3.1 modulation is critical for experiments designed to isolate KCa2.2-specific physiological roles and for therapeutic strategies targeting KCa2.2-expressing neuronal populations (e.g., cerebellar Purkinje cells) implicated in movement disorders.
- [1] Zhang, Y., et al. (2026). Structural basis for the subtype-selectivity of KCa2.2 channel activators. Nature Communications, 17, Article number: 531. View Source
